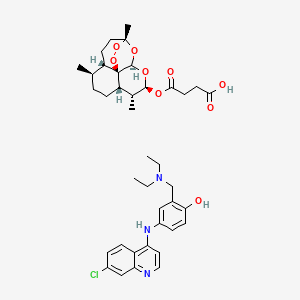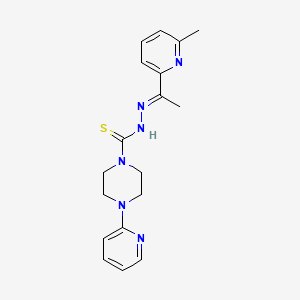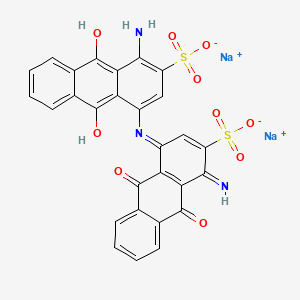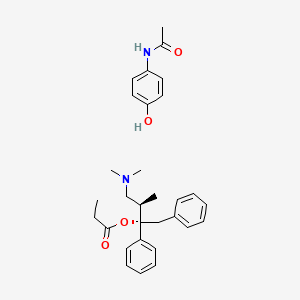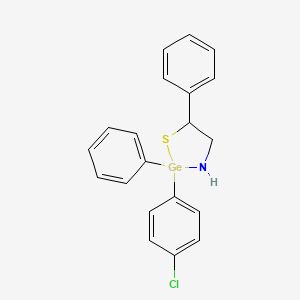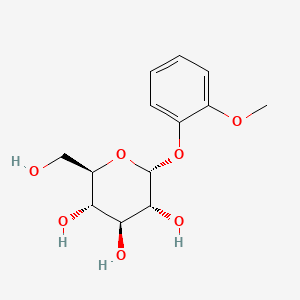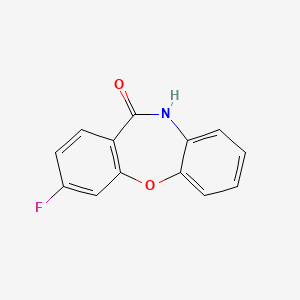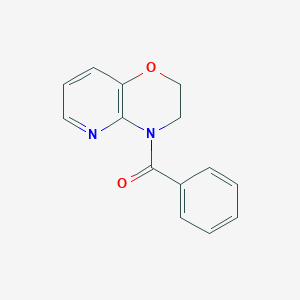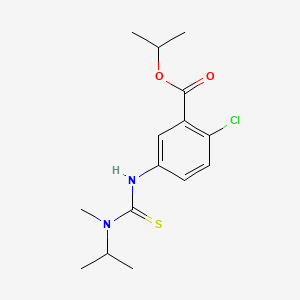
Propyl 4-phenylpiperidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-phenylpiperidine-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenyl group and a propyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base can form the piperidine ring.
Introduction of the Propyl Ester Group: The propyl ester group can be introduced through esterification reactions. This involves reacting the piperidine derivative with propyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the piperidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of piperidine-based compounds with biological targets.
Medicine: this compound has potential applications in the development of new pharmaceuticals. Its derivatives are investigated for their analgesic, antispasmodic, and anticholinergic properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of propyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, exerting analgesic effects. The exact pathways and molecular targets depend on the specific derivative and its chemical structure.
類似化合物との比較
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride.
Ketobemidone: 4-Phenyl-1-(3,4-dimethoxyphenethyl)piperidine-4-carboxylate.
Anileridine: 1-(4-Aminophenethyl)-4-phenylpiperidine-4-carboxylate.
Uniqueness: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. The presence of the propyl ester group at the 4-position distinguishes it from other piperidine derivatives. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.
特性
CAS番号 |
83783-70-4 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC名 |
propyl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-12-18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,16H,2,8-12H2,1H3;1H |
InChIキー |
TXTNFLDANUDPRK-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




